REACTION_CXSMILES
|
C[N:2]1[C:10]2[C:5](=[CH:6][C:7]([B:11]3[O:15][C:14]([CH3:17])([CH3:16])[C:13]([CH3:19])([CH3:18])[O:12]3)=[CH:8][CH:9]=2)C(C2C=CC=CC=2)=[N:3]1.BrC1C=CC2N=N[N:32](C)[C:31]=2C=1>>[CH3:31][N:32]1[C:5]2[CH:6]=[C:7]([B:11]3[O:15][C:14]([CH3:17])([CH3:16])[C:13]([CH3:18])([CH3:19])[O:12]3)[CH:8]=[CH:9][C:10]=2[N:2]=[N:3]1
|
Name
|
1-methyl-3-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1N=C(C2=CC(=CC=C12)B1OC(C(O1)(C)C)(C)C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC2=C(N(N=N2)C)C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
CN1N=NC2=C1C=C(C=C2)B2OC(C(O2)(C)C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |